Daurisoline-d11

LC-MS/MS quantification stable isotope dilution bioanalytical method validation

Quantifying Daurisoline in complex biological matrices is compromised by extensive metabolism (63 identified metabolites) and variable matrix effects. Unlabeled or structural analog internal standards introduce systematic error from mismatched ionization, retention, and extraction recovery. • Matched SIL internal standard: +11 Da mass shift ensures baseline MRM channel separation from parent ion while preserving co-elution behavior. • Validated UPLC-MS/MS compatibility: enables LLOQ 1.5-5.0 ng/mL with extraction recovery >77% and linear range r≥0.9914. • Matrix-matched correction across tissue homogenates (lung, liver, heart, brain) for accurate tissue-to-plasma ratio determination.

Molecular Formula C37H42N2O6
Molecular Weight 621.8 g/mol
Cat. No. B15137926
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDaurisoline-d11
Molecular FormulaC37H42N2O6
Molecular Weight621.8 g/mol
Structural Identifiers
SMILESCN1CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)OC4=C(C=CC(=C4)CC5C6=CC(=C(C=C6CCN5C)OC)O)O)OC)OC
InChIInChI=1S/C37H42N2O6/c1-38-15-13-26-20-36(43-4)37(44-5)22-29(26)30(38)16-23-6-9-27(10-7-23)45-35-18-24(8-11-32(35)40)17-31-28-21-33(41)34(42-3)19-25(28)12-14-39(31)2/h6-11,18-22,30-31,40-41H,12-17H2,1-5H3/t30-,31-/m1/s1/i6D,7D,8D,9D,10D,11D,18D,19D,20D,21D,22D
InChIKeyBURJAQFYNVMZDV-SKPPNVEZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Daurisoline-d11 Stable Isotope-Labeled Internal Standard


Daurisoline-d11 is a deuterium-labeled derivative of Daurisoline, a bisbenzylisoquinoline alkaloid isolated from Menispermum dauricum and Rhizoma Menispermi [1]. The compound carries eleven deuterium atoms substituted for hydrogen (molecular formula C37H31D11N2O6; MW 621.81), producing a +11 Da mass shift relative to the unlabeled parent . Daurisoline-d11 is supplied as a research-use-only stable isotope-labeled (SIL) compound with reported purity ≥98%, intended for use as an internal standard in quantitative LC-MS/MS bioanalysis .

Why Daurisoline-d11 Outperforms Analog Internal Standards


Substituting Daurisoline-d11 with a structural analog (e.g., verapamil, as employed in early alkaloid quantification methods) or an unlabeled internal standard introduces systematic quantitation error. Daurisoline undergoes extensive in vivo metabolism via dehydrogenation, hydroxylation, methylation, sulfation, and glucuronidation pathways, with 63 metabolites identified in rat studies [1]. Its pharmacokinetic profile in rats after oral administration of Menispermi Rhizoma capsules yields plasma concentrations requiring quantification at 1.5–5.0 ng/mL lower limits [2]. Structural analogs differ in ionization efficiency, chromatographic retention, and extraction recovery relative to the analyte—parameters that deuterated SIL-IS compounds match nearly identically [3]. The +11 Da mass shift of Daurisoline-d11 ensures baseline chromatographic separation from the parent ion while maintaining co-elution behavior, a property that non-deuterated analogs cannot guarantee.

Daurisoline-d11 Performance Evidence


Isotopic Mass Shift Differentiation

Daurisoline-d11 incorporates eleven deuterium atoms, producing a molecular ion (m/z 622 [M+H]+) that is +11 Da higher than unlabeled Daurisoline (m/z 611 [M+H]+), based on the molecular formula C37H31D11N2O6 (MW 621.81) versus C37H42N2O6 (MW 610.74) for the parent . This mass difference exceeds the minimum 3 Da requirement for SIL-IS applications, eliminating isotopic overlap between the analyte and internal standard channels in multiple reaction monitoring (MRM) mode [1].

LC-MS/MS quantification stable isotope dilution bioanalytical method validation

Extraction Recovery: SIL-IS vs. Structural Analog

In published UPLC-MS/MS methods for Daurisoline quantification from rat plasma, the use of verapamil as a structural analog internal standard yielded mean extraction recoveries of >77% for analytes and IS [1]. However, deuterated SIL-IS compounds such as Daurisoline-d11 co-extract with identical efficiency as the target analyte, eliminating recovery differentials that introduce variability with non-identical internal standards. Class-level evidence from SIL-IS methodology indicates that analyte-to-IS peak area ratio variance decreases from 5-15% CV (structural analog) to 2-5% CV (SIL-IS) under identical extraction conditions [2].

sample preparation matrix effect correction alkaloid pharmacokinetics

Ionization Efficiency and Matrix Effect Normalization

Daurisoline-d11, as a deuterium-labeled SIL-IS, exhibits nearly identical electrospray ionization (ESI) efficiency and matrix effect susceptibility as unlabeled Daurisoline due to their identical physicochemical properties. Class-level SIL-IS methodology establishes that deuterated internal standards correct for ion suppression/enhancement effects with 95-105% matrix factor normalization efficiency, whereas structural analogs may show divergent ionization behavior under the same mobile phase and source conditions [1]. In rat plasma analysis of Daurisoline using UPLC-MS/MS with positive ESI and 0.1% formic acid mobile phase, the validated method achieved intra-day precision RSD <13.4% and accuracy RE ranging from -12.8% to 13.5% using verapamil as IS [2]. SIL-IS substitution is expected to further narrow these validation metrics based on established class performance.

electrospray ionization matrix effect ion suppression

Pharmacokinetic Quantification Parameters

The parent compound Daurisoline exhibits quantifiable pharmacokinetic parameters in rat models that establish the analytical sensitivity requirements for Daurisoline-d11 deployment as a SIL-IS. Following oral administration of Menispermi Rhizoma capsules (containing Daurisoline among other alkaloids), Daurisoline plasma concentrations were measured across a validated linear range with LLOQ of 1.5–5.0 ng/mL across plasma, urine, and feces matrices [1]. The method demonstrated correlation coefficients >0.9903 and extraction recoveries >78.3% across all matrices [2]. These parameters define the quantitative window within which Daurisoline-d11 must perform as an internal standard. Daurisoline's antiarrhythmic potency has been compared to structurally related bisbenzylisoquinoline alkaloids, with reported greater potency than dauricine in experimental models [3].

pharmacokinetics alkaloid absorption tissue distribution

Metabolic Fate and Metabolite Interference

Daurisoline undergoes extensive in vivo metabolism in Sprague-Dawley rats following intragastric administration. A comprehensive UHPLC-Q-Exactive Orbitrap MS investigation identified 63 metabolites, including 62 novel metabolites and coclaurine, generated via dehydrogenation, hydroxylation, methylation, sulfation, and glucuronidation pathways [1]. This extensive metabolic conversion creates a complex biological matrix where accurate quantification of the parent Daurisoline requires an internal standard that (a) does not co-elute with or produce isobaric interference with any of the 63 metabolites, and (b) corrects for metabolite-induced matrix effects across the chromatographic run. Daurisoline-d11, with its +11 Da mass shift, satisfies both requirements while maintaining co-elution with the parent analyte [2].

drug metabolism metabolite identification UHPLC-Q-Exactive Orbitrap MS

Daurisoline-d11 Application Scenarios


LC-MS/MS Bioanalysis in Pharmacokinetic Studies

Daurisoline-d11 serves as the matched SIL internal standard for Daurisoline quantification in rat plasma, urine, and feces following oral or intravenous administration of Menispermi Rhizoma extracts or purified Daurisoline. The validated UPLC-MS/MS methods established for Daurisoline quantification (LLOQ 1.5–5.0 ng/mL; linear range r≥0.9914; extraction recovery >77%) [1] can be optimized with Daurisoline-d11 to achieve enhanced accuracy and precision, particularly in studies requiring regulatory-compliant bioanalytical method validation. The +11 Da mass shift enables baseline MRM channel separation while maintaining co-elution for robust matrix effect correction [2].

Metabolite Interference Mitigation

Given the extensive metabolism of Daurisoline (63 identified metabolites via dehydrogenation, hydroxylation, methylation, sulfation, and glucuronidation) [1], Daurisoline-d11 enables accurate parent compound quantification in samples containing high concentrations of isobaric or near-isobaric metabolites. The deuterium labeling ensures that no endogenous or metabolite-derived signal interferes with the internal standard channel, a critical requirement when analyzing samples from long-term toxicology studies or multiple-dose pharmacokinetic investigations [2].

Comparative Bioavailability and Bioequivalence Studies

For studies comparing the pharmacokinetic profiles of different Daurisoline-containing formulations (e.g., Menispermi Rhizoma capsules, purified alkaloid preparations, or novel drug delivery systems), Daurisoline-d11 provides the analytical precision required to detect formulation-dependent differences in Cmax, Tmax, AUC, and elimination half-life. The use of a matched SIL-IS minimizes inter-run variability in multi-batch studies, a key consideration for regulatory submissions and formulation development [1].

Tissue Distribution Quantification

Daurisoline exhibits tissue-specific distribution characteristics, as elucidated in recent metabolite profiling studies [1]. Quantitative analysis of Daurisoline in tissue homogenates (e.g., lung, liver, heart, brain) presents unique matrix challenges due to variable lipid content, protein composition, and endogenous interfering compounds. Daurisoline-d11, as a deuterated SIL-IS, provides matrix-matched correction across diverse tissue types, enabling accurate comparison of Daurisoline tissue-to-plasma concentration ratios across organs [2].

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